molecular formula C11H14O2Si B13977516 4-[Ethenyl(dimethyl)silyl]benzoic acid CAS No. 66259-07-2

4-[Ethenyl(dimethyl)silyl]benzoic acid

Cat. No.: B13977516
CAS No.: 66259-07-2
M. Wt: 206.31 g/mol
InChI Key: SFTHLIGYLPKZDP-UHFFFAOYSA-N
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Description

4-[Ethenyl(dimethyl)silyl]benzoic acid is a silicon-containing benzoic acid derivative characterized by a dimethylsilyl group substituted with an ethenyl moiety at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with the unique electronic and steric properties of organosilicon groups, which may enhance its reactivity in cross-coupling reactions or catalytic applications.

Properties

CAS No.

66259-07-2

Molecular Formula

C11H14O2Si

Molecular Weight

206.31 g/mol

IUPAC Name

4-[ethenyl(dimethyl)silyl]benzoic acid

InChI

InChI=1S/C11H14O2Si/c1-4-14(2,3)10-7-5-9(6-8-10)11(12)13/h4-8H,1H2,2-3H3,(H,12,13)

InChI Key

SFTHLIGYLPKZDP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethenyl(dimethyl)silyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with vinyl(dimethyl)silane under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-[Ethenyl(dimethyl)silyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Ethenyl(dimethyl)silyl]benzoic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-[Ethenyl(dimethyl)silyl]benzoic acid involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric structures. The benzoic acid moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[Ethenyl(dimethyl)silyl]benzoic acid with structurally related compounds, focusing on substituent effects, synthesis methodologies, and physicochemical properties.

Substituent Effects and Functional Group Diversity

Compound Name Substituent(s) at Para Position Key Functional Groups Reference
This compound Ethenyl(dimethyl)silyl Carboxylic acid, silyl ether Target
4-[(Dimethyl(phenyl)silyl)methyl]phenol Dimethyl(phenyl)silyl-methyl Phenol, silyl ether
Diethyl {4-[hydroxy(dimethyl)silyl]phenyl}phosphonate Hydroxy(dimethyl)silyl, phosphonate ester Phosphonate, silyl ether
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Nitrophenyl, azetidinone Carboxylic acid, β-lactam
  • The azetidinone and thiazolidinone derivatives (e.g., ) highlight the role of heterocyclic substituents in modulating biological activity, though their synthesis pathways differ significantly from silyl-based compounds.

Biological Activity

4-[Ethenyl(dimethyl)silyl]benzoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C11H14O2Si
  • Molecular Weight : 206.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the silyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular components. This compound may influence enzyme activity, protein interactions, and cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The silyl group may enhance the stability of reactive intermediates, contributing to the overall antioxidant capacity.

Antimicrobial Properties

Studies have shown that benzoic acid derivatives demonstrate antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Compounds related to benzoic acid have been reported to exhibit anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Data Summary

Activity Type Observed Effects Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • Antioxidant Evaluation
    A study assessed the antioxidant activity of various benzoic acid derivatives, including this compound. The compound demonstrated significant free radical scavenging ability, indicating its potential as a natural antioxidant agent.
  • Antimicrobial Testing
    In vitro tests were conducted against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited notable antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanism
    Research involving human fibroblasts showed that treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its role in modulating inflammatory pathways.

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